molecular formula C18H30ClNO B1395121 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride CAS No. 1219967-83-5

4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1395121
CAS No.: 1219967-83-5
M. Wt: 311.9 g/mol
InChI Key: XHZFRGFYFCTZPK-UHFFFAOYSA-N
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Description

4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a phenoxyethyl group, which is further modified with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2-(tert-butyl)-4-methylphenol with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form 2-[2-(tert-butyl)-4-methylphenoxy]ethylamine.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under reflux conditions to form the desired piperidine derivative.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and piperidine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a secondary amine. Sodium borohydride is a typical reducing agent used in such reactions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl and methyl groups can be replaced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of quinones or N-oxides.

    Reduction: Secondary amines or alcohols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in receptor studies, particularly those involving piperidine-based receptors. Its structural features make it a candidate for studying receptor-ligand interactions.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activity, such as analgesic or anti-inflammatory effects. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. The phenoxyethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}morpholine hydrochloride: Similar structure but with a morpholine ring instead of piperidine.

    4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}pyrrolidine hydrochloride: Contains a pyrrolidine ring, offering different pharmacological properties.

    2-(Tert-butyl)-4-methylphenoxyacetic acid: Lacks the piperidine ring, used in different chemical contexts.

Uniqueness

The uniqueness of 4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride lies in its combination of a piperidine ring with a phenoxyethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[2-(2-tert-butyl-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-14-5-6-17(16(13-14)18(2,3)4)20-12-9-15-7-10-19-11-8-15;/h5-6,13,15,19H,7-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZFRGFYFCTZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCNCC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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